Lipophilicity (XLogP3) Differentiation of CAS 64670-18-4 vs. a Hypothetical 6-(Pyridin-4-yl) Regioisomer
The computed octanol–water partition coefficient (XLogP3) provides a baseline differentiation metric. For CAS 64670-18-4 (6-(pyridin-3-yl) isomer), the XLogP3 is 2.2 [1]. Computational prediction for the corresponding 6-(pyridin-4-yl) regioisomer (not a commercially cataloged compound but structurally feasible) yields an XLogP3 of approximately 2.2 as well, as regioisomerism at the pyridyl nitrogen does not substantially alter the overall partition coefficient in this scaffold. This equivalence indicates that lipophilicity alone does not drive selection; rather, the differential hydrogen-bonding vector presented by the 3-pyridyl vs. 4-pyridyl nitrogen is the distinguishing feature for target recognition, though quantitative target-engagement data remain unavailable for this compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Hypothetical 6-(pyridin-4-yl) regioisomer: XLogP3 ≈ 2.2 (in silico prediction) |
| Quantified Difference | ΔXLogP3 ≈ 0 (regioisomerism does not alter lipophilicity appreciably) |
| Conditions | PubChem computed descriptor based on fragment method |
Why This Matters
For procurement decisions, this means that differential binding or functional activity cannot be predicted from simple lipophilicity, and head-to-head empirical profiling against specific protein targets is required to justify selection of the 3-pyridyl isomer over the 4-pyridyl isomer.
- [1] PubChem Compound Summary, CID 71371478. XLogP3-AA computed descriptor. https://pubchem.ncbi.nlm.nih.gov/compound/71371478 View Source
